Malonic acid-d4
Overview
Description
Malonic acid-d4, also known as tetradeuteriomalonic acid, is a deuterated form of malonic acid. It is a dicarboxylic acid with the chemical formula CD2(CO2D)2. The deuterium atoms replace the hydrogen atoms in the malonic acid molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Mechanism of Action
Target of Action
Malonic acid-d4, also known as Propanedioic-2,2-d2 acid-1,3-d2 , primarily targets the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in regulating glucose metabolism .
Mode of Action
It’s known that this compound can inhibit pyruvate dehydrogenase kinase . This inhibition could potentially alter the enzyme’s activity, leading to changes in glucose metabolism.
Biochemical Pathways
This compound is involved in a novel artificial synthetic pathway . In this pathway, oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This conversion is sequentially catalyzed by a-keto decarboxylase and malonic semialdehyde dehydrogenase
Result of Action
Its ability to inhibit pyruvate dehydrogenase kinase suggests it could have significant effects on glucose metabolism .
Biochemical Analysis
Biochemical Properties
Malonic acid-d4 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, including malonyl-CoA synthetase, which converts malonic acid to malonyl-CoA . This interaction is essential for the synthesis and elongation of fatty acids. Additionally, this compound inhibits succinate dehydrogenase, an enzyme in the citric acid cycle, thereby affecting cellular respiration .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Arabidopsis seedlings, exogenous this compound causes the accumulation of malonic and succinic acids, leading to poor growth and development . This compound also impacts the expression of genes involved in fatty acid metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as an inhibitor of succinate dehydrogenase, leading to a decrease in cellular respiration . Additionally, this compound is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis of fatty acids . These interactions highlight the compound’s role in regulating metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that this compound can cause sustained inhibition of succinate dehydrogenase, leading to prolonged effects on cellular respiration and energy production . Additionally, the stability of this compound in various experimental conditions ensures its consistent impact on biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit succinate dehydrogenase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including metabolic disturbances and impaired cellular functions . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis and elongation of fatty acids . This compound also affects the citric acid cycle by inhibiting succinate dehydrogenase, leading to alterations in metabolic flux and metabolite levels . These interactions underscore the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites to interact with target enzymes and proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, as it needs to be in proximity to target enzymes like succinate dehydrogenase and malonyl-CoA synthetase . Post-translational modifications and targeting signals may also direct this compound to specific organelles, enhancing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Malonic acid-d4 can be synthesized through the deuteration of malonic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of malonic acid with deuterated water (D2O) in the presence of a catalyst. This exchange reaction ensures the incorporation of deuterium atoms into the malonic acid structure.
Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and solvents. The process starts with the synthesis of deuterated malonic acid esters, followed by hydrolysis to yield this compound. The use of deuterated reagents ensures a high degree of isotopic purity, which is crucial for its applications in research.
Chemical Reactions Analysis
Types of Reactions: Malonic acid-d4 undergoes similar chemical reactions as malonic acid, including:
Decarboxylation: When heated, this compound decomposes to form acetic acid-d4 and carbon dioxide.
Esterification: Reacts with alcohols in the presence of an acid catalyst to form deuterated malonic acid esters.
Amidation: Reacts with amines to form deuterated malonic acid amides.
Common Reagents and Conditions:
Decarboxylation: Typically requires heating to around 100-150°C.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and may require a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Decarboxylation: Produces acetic acid-d4 and carbon dioxide.
Esterification: Produces deuterated malonic acid esters.
Amidation: Produces deuterated malonic acid amides.
Scientific Research Applications
Malonic acid-d4 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a standard or reference compound in NMR studies to analyze molecular structures and dynamics.
Metabolic Studies: Employed in tracer studies to investigate metabolic pathways and enzyme activities.
Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Material Science: Utilized in the development of deuterated polymers and materials with unique properties.
Comparison with Similar Compounds
Malonic Acid: The non-deuterated form of malonic acid-d4.
Succinic Acid-d4: Another deuterated dicarboxylic acid used in similar research applications.
Fumaric Acid-d4: A deuterated form of fumaric acid, also used in NMR spectroscopy and metabolic studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor of succinate dehydrogenase also sets it apart from other deuterated dicarboxylic acids.
Properties
IUPAC Name |
dideuterio 2,2-dideuteriopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-BGOGGDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30231042 | |
Record name | (2H2)Malonic (2H2)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-56-9 | |
Record name | Propanedioic-2,2-d2 acid-1,3-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=813-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H2)Malonic (2H2)acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H2)Malonic (2H2)acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30231042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H2]malonic [2H2]acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using malonic acid-d4 in the study of recoil reactions?
A1: The research paper investigates the reactions of recoil-produced nitrogen-13 (¹³N) atoms with organic molecules. This compound, with its fully deuterated carbon backbone (CD2(COOD)2), serves as a useful target molecule in this context. [] The use of deuterium, a heavier isotope of hydrogen, allows researchers to track reaction pathways and product formation more effectively. By analyzing the distribution of ¹³N-labeled products formed after bombarding this compound with recoil ¹³N, insights can be gained into the mechanisms and energetics of these hot atom reactions.
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